2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound featuring a multi-ring structure with functional groups that lend it interesting chemical properties. The compound is characterized by a thienopyrimidinyl moiety connected through an ethyl linker to a naphthyridine core, capped with a carboxamide group. Such structural intricacy suggests the potential for versatile chemical reactivity and utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic synthesis:
Formation of Thienopyrimidine: : The thieno[2,3-d]pyrimidin-4-one intermediate is synthesized via a condensation reaction involving 2-aminothiophene and formyl/acyl compounds under acidic or basic conditions. This may be followed by cyclization and oxidation steps.
Linkage to Naphthyridine Core: : The obtained intermediate is then subjected to alkylation with 2-bromoethylamine to form the ethyl-linked thienopyrimidine moiety.
Naphthyridine Synthesis: : Parallelly, the naphthyridine core is synthesized, often starting from suitable pyridine derivatives through cyclization and functional group modifications.
Coupling and Final Modification: : The final step involves coupling the thienopyrimidinyl-ethyl intermediate with the naphthyridine carboxylic acid derivative under peptide coupling conditions (e.g., using EDCI/HOBt) to form the desired carboxamide.
Industrial Production Methods
For industrial-scale production, the synthetic route would be optimized for efficiency, cost-effectiveness, and minimal environmental impact. Process improvements may include the use of safer reagents, recyclable catalysts, and solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyrimidine or naphthyridine cores, leading to sulfoxides or ketones.
Reduction: : Reduction reactions may target the carboxamide group to form corresponding amines or alcohols.
Substitution: : Electrophilic or nucleophilic substitutions can occur at various positions on the aromatic rings or the ethyl linker.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, or metal oxides under mild to moderate conditions.
Reduction: : LiAlH₄, NaBH₄, or hydrogenation with metal catalysts.
Substitution: : Halogens (Cl₂, Br₂) for electrophilic substitutions, NaOH or Grignard reagents for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used but may include:
Oxidized derivatives (sulfoxides, ketones)
Reduced derivatives (amines, alcohols)
Substituted products (halogenated or alkylated compounds)
Scientific Research Applications
2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is utilized in several scientific research applications due to its versatile chemical structure:
Chemistry: : As a reagent in the synthesis of other complex organic molecules or as a ligand in coordination chemistry.
Biology: : Investigated for its potential interaction with various biological targets, including enzymes and receptors.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Employed in the development of advanced materials, including organic semiconductors or as an additive in specialty chemicals.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, leading to modulation of biochemical pathways:
Enzymes: : It may inhibit or activate specific enzymes, altering metabolic pathways.
Receptors: : Binding to cellular receptors can initiate or block signal transduction processes.
Pathways: : It can affect pathways involved in cell proliferation, apoptosis, or inflammation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide include:
Thienopyrimidines: : Compounds featuring the thienopyrimidine core but lacking the naphthyridine component.
Naphthyridines: : Molecules with similar naphthyridine frameworks but without the thienopyrimidine attachment.
Carboxamides: : Various other aromatic carboxamides which may or may not incorporate additional functional groups.
Unique Features
Combination of Moieties: : The unique combination of thienopyrimidine and naphthyridine moieties linked by an ethyl group sets this compound apart.
Functional Diversity: : The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-14(12-8-10-2-1-4-18-13(10)21-15(12)24)19-5-6-22-9-20-16-11(17(22)25)3-7-26-16/h1-4,7-9H,5-6H2,(H,19,23)(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOAIISIDGNTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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